[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone
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Overview
Description
[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a hydroxyphenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the hydroxyphenyl group and the piperidine moiety. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various aldehydes or ketones. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
For large-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and reduce costs. Industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives. Reduction: The compound can be reduced to form various reduced intermediates, depending on the specific reducing agents used. Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used. Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the pyrazole ring can produce various reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. Biology: Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring and piperidine moiety contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-chlorophenyl)ethyl]piperidin-1-yl]methanone
- [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]methanone
- [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-bromophenyl)ethyl]piperidin-1-yl]methanone
Uniqueness
The uniqueness of [3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[3-(4-hydroxyphenyl)-1H-pyrazol-5-yl]-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-5-2-3-7-19(17)9-8-18-6-4-14-27(16-18)24(29)23-15-22(25-26-23)20-10-12-21(28)13-11-20/h2-3,5,7,10-13,15,18,28H,4,6,8-9,14,16H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCTWYPJVGSJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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